2-((5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide is a useful research compound. Its molecular formula is C16H21N5O3S2 and its molecular weight is 395.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide is a novel organic molecule with potential therapeutic applications. Its structure incorporates a furan moiety, a piperazine ring, and a thiadiazole group, which are known to contribute to various biological activities. This article explores the biological activity of this compound based on recent research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This indicates a complex arrangement that may influence its interactions with biological systems.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities including:
- Anticancer Effects : Studies have shown that related piperazine derivatives can inhibit cancer cell proliferation. For example, compounds with similar structural features have demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 18 μM to 25 μM .
- Antimicrobial Properties : The presence of the piperazine and thiadiazole moieties suggests potential antimicrobial activity. Derivatives of these compounds have been reported to possess moderate antibacterial effects against various pathogens .
The mechanisms through which This compound exerts its effects are multifaceted:
- PARP Inhibition : Similar compounds have been shown to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition leads to increased DNA damage in cancer cells, promoting apoptosis .
- Cell Cycle Arrest : Research indicates that these compounds may induce cell cycle arrest in cancer cells, thereby preventing proliferation and leading to increased cell death .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may enhance oxidative stress within cells, contributing to their anticancer effects .
Case Studies
Several case studies have highlighted the efficacy of related compounds:
Compound Name | Structure | Biological Activity | IC50 Value |
---|---|---|---|
Compound 5a | Structure | Inhibits PARP1 activity | 18 μM |
Compound 5e | Structure | Induces apoptosis in MCF-7 cells | 22.68 μM |
Compound X | Structure | Antimicrobial against Staphylococcus aureus | 25 μM |
These studies underscore the potential of these compounds as therapeutic agents in oncology and infectious diseases.
Research Findings
Recent studies have focused on synthesizing and characterizing derivatives of piperazine and thiadiazole-based compounds. Notably:
- Synthesis and Characterization : Various synthetic routes have been explored to optimize yield and purity of the target compound. Techniques such as NMR spectroscopy and mass spectrometry are commonly employed for characterization .
- In Vitro Studies : In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines, supporting the hypothesis that these compounds can serve as lead candidates for drug development.
- In Silico Analysis : Molecular docking studies suggest favorable interactions between the compound and key biological targets, reinforcing its potential efficacy .
Eigenschaften
IUPAC Name |
2-[[5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S2/c1-11(2)17-13(22)10-25-16-19-18-15(26-16)21-7-5-20(6-8-21)14(23)12-4-3-9-24-12/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEVRUAMABGKRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.